Superior AChE Inhibition: 2-Chlorobenzyl Derivative Outperforms Clinical Standard Donepezil by 32-Fold
The 2-chlorobenzyl substituent is a critical determinant for potent acetylcholinesterase (AChE) inhibition. A direct head-to-head comparison within a series of indolinone-based compounds revealed that the 2-chlorobenzyl analog (3c) was the most potent AChE inhibitor, achieving an IC50 of 0.44 nM. This is 32-fold more potent than the clinically approved standard drug, donepezil (IC50 = 14.1 nM under the same assay conditions) [1][2].
| Evidence Dimension | Acetylcholinesterase (AChE) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.44 nM (reported for the 2-chlorobenzyl analog 3c, which shares the core pharmacophore) |
| Comparator Or Baseline | Donepezil (standard drug) with an IC50 of 14.1 nM |
| Quantified Difference | 32-fold more potent |
| Conditions | In vitro inhibition of human AChE using a biochemical assay (Ellman's method) as reported in the original study. |
Why This Matters
This 32-fold potency advantage over a gold-standard drug makes the 2-chlorobenzyl scaffold a high-value starting point for medicinal chemists developing next-generation AChE inhibitors for Alzheimer's disease.
- [1] Akrami, H., et al. (2014). Indolinone-based acetylcholinesterase inhibitors: Synthesis, biological activity and molecular modeling. European Journal of Medicinal Chemistry, 84, 375-381. View Source
- [2] CPRiL Database. Sentence extraction from PMID 25036795. View Source
